molecular formula C10H9FN2S B1518795 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine CAS No. 1087792-67-3

4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1518795
CAS No.: 1087792-67-3
M. Wt: 208.26 g/mol
InChI Key: KETYJLJOLMTSNE-UHFFFAOYSA-N
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Description

“4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine” is a chemical compound with the CAS Number: 724414-30-6 . It has a molecular weight of 284.36 .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C16H13FN2S/c17-14-8-6-12(7-9-14)10-18-16-19-15(11-20-16)13-4-2-1-3-5-13/h1-9,11H,10H2,(H,18,19) .

Scientific Research Applications

Antitumor Properties and Drug Delivery Systems

Preclinical Evaluation of Antitumor Properties : Research has identified novel benzothiazoles, structurally similar to 4-[(4-Fluorophenyl)methyl]-1,3-thiazol-2-amine, exhibiting potent antitumor properties in vitro and in vivo. Modifications, such as isosteric replacement with fluorine and amino acid conjugation, have been explored to overcome metabolic inactivation and improve lipophilicity, leading to the development of water-soluble, stable prodrugs. These prodrugs demonstrate significant antitumor activity, particularly against breast and ovarian cancer cell lines, highlighting their potential for clinical evaluation (Bradshaw et al., 2002).

Molecular and Electronic Structure Studies

Molecular Geometry and Electronic Structure : Studies have also focused on the molecular and electronic structures of aminothiazole derivatives, providing insights into their conformational flexibility, vibrational frequencies, and molecular energy profiles. These investigations are crucial for understanding the fundamental properties that govern the reactivity and stability of these compounds, supporting their application in various scientific domains (Özdemir et al., 2009).

Synthetic Methodologies and Chemical Analysis

Synthesis and Analytical Techniques : Research into synthetic methodologies for creating aminothiazole derivatives includes the development of efficient processes and analytical techniques for characterizing these compounds. Studies detail the synthesis of aminothiazoles through various chemical reactions, their structural analysis using spectroscopic methods, and the exploration of their antimicrobial activities. This research is fundamental for advancing the synthesis and application of aminothiazole derivatives in medicinal chemistry and beyond (Uwabagira et al., 2018).

Advanced Material Applications

Photo-Responsive Materials : The development of novel materials with specific responses to stimuli, such as light or mechanical force, is another area of application. For instance, thiazole-containing compounds have been designed for use as security inks, demonstrating reversible color changes upon exposure to different stimuli. This property is attributed to their unique molecular structure, which allows for significant changes in their optical properties, making them suitable for applications in security and materials science (Xiao-lin Lu & M. Xia, 2016).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Properties

IUPAC Name

4-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)5-9-6-14-10(12)13-9/h1-4,6H,5H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETYJLJOLMTSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CSC(=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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